molecular formula C11H13N3S B4454040 5-(3,4-dimethylbenzyl)-4H-1,2,4-triazole-3-thiol

5-(3,4-dimethylbenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4454040
M. Wt: 219.31 g/mol
InChI Key: LVYUPXLCQDYACG-UHFFFAOYSA-N
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Description

5-(3,4-dimethylbenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a 3,4-dimethylbenzyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylbenzyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylbenzyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

5-(3,4-dimethylbenzyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: It can be used as a fungicide or pesticide due to its biological activity.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylbenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethylbenzyl)-4H-1,2,4-triazole-3-thiol
  • 5-(3,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(3,4-dimethylbenzyl)-4H-1,2,4-triazole-3-amine

Uniqueness

This compound is unique due to the presence of both the thiol group and the 3,4-dimethylbenzyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(3,4-dimethylphenyl)methyl]-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-7-3-4-9(5-8(7)2)6-10-12-11(15)14-13-10/h3-5H,6H2,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYUPXLCQDYACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NC(=S)NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3,4-dimethylbenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(3,4-dimethylbenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(3,4-dimethylbenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
5-(3,4-dimethylbenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(3,4-dimethylbenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(3,4-dimethylbenzyl)-4H-1,2,4-triazole-3-thiol

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